molecular formula C13H19N3O2 B13984962 4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide CAS No. 70379-99-6

4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide

Cat. No.: B13984962
CAS No.: 70379-99-6
M. Wt: 249.31 g/mol
InChI Key: NIKOBJAIBRCCLG-UHFFFAOYSA-N
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Description

4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide is a chemical compound with a complex structure that includes a benzamide core. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide typically involves the condensation of appropriate amines and carboxylic acids. One common method involves the reaction of 4-aminomethylbenzoic acid with isopropylamine and methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzamide ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide
  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide

Uniqueness

4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

CAS No.

70379-99-6

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

4-[(methylcarbamoylamino)methyl]-N-propan-2-ylbenzamide

InChI

InChI=1S/C13H19N3O2/c1-9(2)16-12(17)11-6-4-10(5-7-11)8-15-13(18)14-3/h4-7,9H,8H2,1-3H3,(H,16,17)(H2,14,15,18)

InChI Key

NIKOBJAIBRCCLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CNC(=O)NC

Origin of Product

United States

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